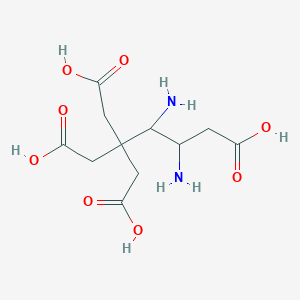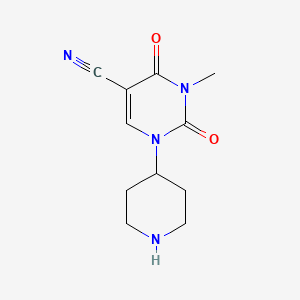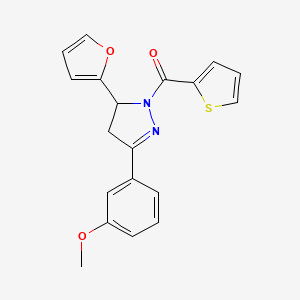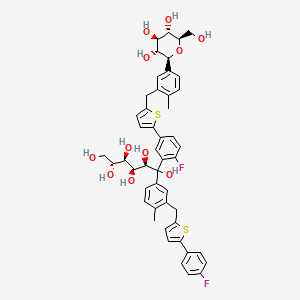
Nickel(II) Sulfamate w/w aq. Soln., Reagent Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Nickel(II) sulfamate is typically prepared by heating an aqueous solution of sulfamic acid (H₂NSO₃H) with fine nickel powder or black nickel oxide under controlled conditions . The reaction can be represented as follows:
2H2NSO3H+NiO→Ni(SO3NH2)2+H2O
This process involves the slow hydrolysis of sulfamic acid at ordinary temperatures, which forms ammonium bisulfite. when heated, it hydrolyzes more rapidly to produce nickel(II) sulfamate .
Chemical Reactions Analysis
Nickel(II) sulfamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel oxide.
Reduction: It can be reduced to elemental nickel.
Substitution: It can undergo substitution reactions with other sulfamate compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include nickel oxide and elemental nickel .
Scientific Research Applications
Nickel(II) sulfamate has a wide range of scientific research applications, including:
Electroplating: It is widely used in electroplating processes to deposit nickel onto various substrates
Surface Treatment: It is used as a surface treating agent in metal coloring and casting
Electronics: It is used in the electronics industry for printed circuit board plating.
Automotive and Aerospace: It is used in the automotive and aerospace industries for precision electroplating.
Catalysis: It is used as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of nickel(II) sulfamate primarily involves its ability to provide nickel ions in solution, which can then be deposited onto substrates during electroplating processes. The nickel ions interact with the substrate surface, forming a strong bond and creating a uniform nickel coating .
Comparison with Similar Compounds
Nickel(II) sulfamate can be compared with other nickel compounds such as:
Nickel(II) chloride: Used in electroplating but has different solubility and reactivity properties.
Nickel(II) sulfate: Commonly used in electroplating but has different electrochemical properties.
Nickel(II) nitrate: Used in various chemical reactions but has different stability and reactivity.
Nickel(II) sulfamate is unique due to its high solubility in water, excellent electroplating properties, and ability to form uniform coatings .
Properties
Molecular Formula |
H6N2NiO6S2 |
|---|---|
Molecular Weight |
252.89 g/mol |
IUPAC Name |
nickel;sulfamic acid |
InChI |
InChI=1S/2H3NO3S.Ni/c2*1-5(2,3)4;/h2*(H3,1,2,3,4); |
InChI Key |
FYBDKWNYFGSIPB-UHFFFAOYSA-N |
Canonical SMILES |
NS(=O)(=O)O.NS(=O)(=O)O.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B14881629.png)

![3-Benzyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B14881634.png)
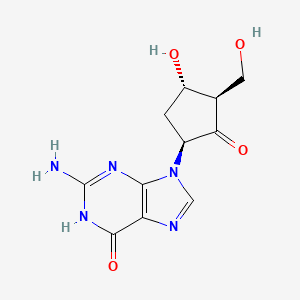
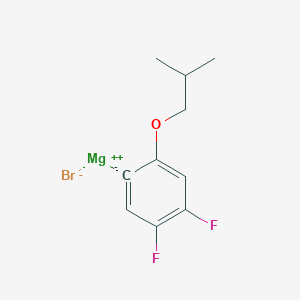

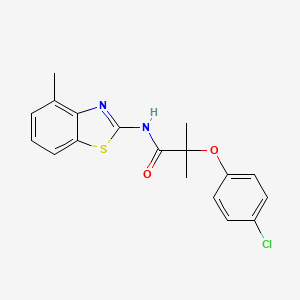
![(3E)-3-[4-(3-hydroxyphenyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14881668.png)
![6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14881682.png)
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)
